molecular formula FeMnO3- B227720 1-Pent-1-enylpyrrolidine CAS No. 13937-90-1

1-Pent-1-enylpyrrolidine

Cat. No.: B227720
CAS No.: 13937-90-1
M. Wt: 139.24 g/mol
InChI Key: GJCHANJVVGOMLB-UHFFFAOYSA-N
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Description

1-Pent-1-enylpyrrolidine (IUPAC name: 1-(pent-1-en-1-yl)pyrrolidine) is a pyrrolidine derivative featuring a pentenyl substituent at the nitrogen atom. Pyrrolidine, a five-membered saturated amine ring, is modified here by the addition of a linear unsaturated hydrocarbon chain (pent-1-enyl).

Properties

CAS No.

13937-90-1

Molecular Formula

FeMnO3-

Molecular Weight

139.24 g/mol

IUPAC Name

1-pent-1-enylpyrrolidine

InChI

InChI=1S/C9H17N/c1-2-3-4-7-10-8-5-6-9-10/h4,7H,2-3,5-6,8-9H2,1H3

InChI Key

GJCHANJVVGOMLB-UHFFFAOYSA-N

SMILES

CCCC=CN1CCCC1

Canonical SMILES

CCCC=CN1CCCC1

Synonyms

1-(1-Pentenyl)pyrrolidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Pent-1-enylpyrrolidine with two analogous pyrrolidine derivatives: 1-(1-Cyclopenten-1-yl)pyrrolidine and (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine . Key differences in substituent groups, molecular geometry, and inferred properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Key Structural Features Hypothesized Properties
This compound Linear pent-1-enyl chain Unsaturated aliphatic chain; planar geometry at double bond Moderate hydrophobicity; potential for alkene-based reactions (e.g., cycloadditions)
1-(1-Cyclopenten-1-yl)pyrrolidine Cyclopentenyl ring Rigid five-membered ring with one double bond Increased steric hindrance; higher boiling point due to ring rigidity
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine Pyrrolidinylmethyl branch Branched secondary amine; chiral center Enhanced basicity; potential for hydrogen bonding and chiral recognition

Critical Analysis of Structural Impact

Substituent Geometry: The linear pentenyl chain in this compound provides flexibility, favoring reactions at the terminal alkene. In contrast, the cyclopentenyl group in 1-(1-Cyclopenten-1-yl)pyrrolidine introduces ring strain and planar rigidity, which may enhance electrophilic addition rates .

Electronic Effects :

  • Pyrrolidine’s nitrogen lone pair is less sterically hindered in this compound due to the linear substituent, whereas the cyclopentenyl group in the NIST compound may slightly reduce nucleophilicity via conjugation with the ring’s double bond .

Chirality and Stereoselectivity :

  • Only the TCI compound [(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine] exhibits chirality, making it suitable for enantioselective synthesis. The absence of chiral centers in the other two compounds limits their utility in asymmetric applications .

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